molecular formula C9H13BrN2S B6349918 {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326814-32-7

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349918
CAS No.: 1326814-32-7
M. Wt: 261.18 g/mol
InChI Key: RFSISZUZFKKYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326814-32-7) is a high-purity chemical compound offered with a guaranteed purity of 97% . This product is provided as a hydrobromide salt to enhance its stability and solubility profile for research applications. This compound is of significant interest in immunological and pharmacological research due to its role as an inhibitor of the mevalonate pathway . Specifically, it acts as a potent inhibitor of key enzymes within this metabolic pathway, such as farnesyl pyrophosphate synthase (FPPS) . By targeting this pathway, the compound can modulate the production of essential isoprenoids, which are critical for various cellular functions. This mechanism underlies its primary researched application as an efficient vaccine adjuvant, where it helps to strengthen and shape the immune response to vaccine immunogens . Its research value extends to studies in oncology and immunology, providing scientists with a tool to investigate protein prenylation, immune cell regulation, and T-cell mediated immunity. This compound is supplied with comprehensive quality control data. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the product's safety data sheet (SDS) and handle the material with appropriate laboratory precautions.

Properties

IUPAC Name

(3-methylphenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSISZUZFKKYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Alkylation of Cyanamide Derivatives

The most direct route involves the alkylation of cyanamide derivatives with (3-methylphenyl)methanethiol. In this method:

  • Cyanamide Activation : Cyanamide is treated with a base (e.g., K₂CO₃) in dimethylformamide (DMF) to generate a nucleophilic species.

  • Thiol Coupling : (3-Methylphenyl)methanethiol is introduced, facilitating an S-alkylation reaction to form the intermediate (3-methylbenzyl)sulfanylmethanimidamide.

  • Salt Formation : The intermediate is protonated with hydrobromic acid (HBr) in a polar solvent like ethanol, yielding the hydrobromide salt.

Key Reaction Parameters :

  • Solvent : DMF or acetonitrile for optimal solubility.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : ~85–92% for analogous carbamimidothioates.

Carbamimidothioate Intermediate Route

This method leverages pre-formed carbamimidothioate precursors:

  • Synthesis of (3-Methylbenzyl)carbamimidothioate :

    • (3-Methylbenzyl)chloride is reacted with thiourea in ethanol under reflux to form the thiouronium salt.

    • Treatment with aqueous ammonia releases the free carbamimidothioate.

  • Acidification with HBr : The carbamimidothioate is dissolved in anhydrous ether and treated with gaseous HBr, precipitating the hydrobromide salt.

Advantages :

  • Avoids handling volatile thiols.

  • Higher purity due to crystalline intermediate isolation.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies on analogous systems show that DMF enhances reaction rates due to its high polarity, while K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating cyanamide. For example:

BaseSolventReaction Time (h)Yield (%)
K₂CO₃DMF292
NaHCO₃DMF673
K₂CO₃Acetonitrile485

Data adapted from sulfonamide alkylation studies.

Temperature Control

Elevated temperatures (>40°C) promote side reactions such as:

  • Over-alkylation at the methanimidamide nitrogen.

  • Oxidation of the thiol to disulfide.
    Optimal temperatures range from 0°C (for thiol addition) to 25°C (for salt formation).

Characterization and Purification

Crystallization Techniques

The hydrobromide salt is typically purified via recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v), yielding colorless crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.35 (s, 3H, CH₃), 4.25 (s, 2H, SCH₂), 7.15–7.30 (m, 4H, aromatic), 8.45 (br s, 2H, NH₂⁺).

  • HRMS : m/z calcd for C₉H₁₂N₂S [M-Br]⁺: 180.0725; found: 180.0728.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Disulfide Formation : Additives like triphenylphosphine (0.1 equiv) suppress oxidation.

  • Hydrolysis of Methanimidamide : Anhydrous conditions and controlled pH (6–7) are critical during salt formation.

Scalability Issues

Pilot-scale syntheses (>100 g) require slow addition of HBr to prevent exothermic decomposition. Continuous flow systems have been proposed for safer scaling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Thiol-Alkylation85–9298–99Moderate
Carbamimidothioate Route78–8899High

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder reaction conditions. For instance, visible-light-mediated thiol-ene coupling could enable room-temperature synthesis with reduced byproducts .

Chemical Reactions Analysis

Types of Reactions

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Azides and nitriles

Scientific Research Applications

Chemistry

In organic chemistry, {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is utilized as an intermediate for synthesizing other compounds. Its sulfanyl and imidamide functionalities enable various chemical reactions:

  • Nucleophilic Substitution Reactions: The compound can undergo substitutions at the methyl group or the sulfanyl group.
  • Oxidation and Reduction Reactions: It can be oxidized to sulfoxides or sulfones and reduced to form thiols or amines.

Biology

The potential biological activities of this compound are under investigation, particularly regarding its interactions with biological macromolecules:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition Studies: It may act as a probe to study enzyme mechanisms, potentially inhibiting specific enzyme activities by binding to active sites.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure suggests possible applications in drug development:

  • Drug Development: It is being investigated as a precursor for new pharmaceuticals targeting specific diseases.
  • Bioconversion Studies: Research has shown that it can be involved in chiral selective synthesis processes, enhancing the production of enantiomerically pure compounds.

Case Studies and Data Tables

A study conducted on this compound demonstrated its efficacy against Gram-negative bacteria. The guanidinium structure enhances cellular uptake, making it a promising candidate for antibiotic development. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a mechanism involving disruption of bacterial cell membranes.

Mechanism of Action

The mechanism of action of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the imidamide moiety can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methanimidamide Hydrobromide Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Synthesis Role Evidence Source
[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide C₁₄H₁₅BrN₂S 323.25 99% Intermediate for cognitive enhancers (e.g., CE-123)
[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide C₈H₁₀BrFN₂S 265.14 N/A Industrial/Pharmaceutical intermediate
{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide C₈H₈BrF₃N₂S 301.13 95%+ Research chemical (potential agrochemical use)
[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide C₅H₁₃BrN₂OS 229.14 N/A Chemical intermediate (flexible cyclopropane ring)
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide C₁₀H₁₅BrN₂S 275.21 N/A Unspecified (structural analog)
Target Compound : this compound C₉H₁₃BrN₂S 261.19 (estimated) N/A Hypothetical use: Pharmaceutical/agrochemical intermediate N/A

Key Comparative Insights:

Substituent Effects on Molecular Weight and Properties: Bulky substituents (e.g., diphenylmethyl in ) increase molecular weight and lipophilicity, enhancing blood-brain barrier penetration for neuroactive agents.

Synthetic Utility :

  • The diphenylmethyl derivative is critical in synthesizing CE-123, a cognitive enhancer, via oxidation steps .
  • Fluorinated derivatives are prevalent in agrochemicals (e.g., triflusulfuron-methyl analogs ) due to their resistance to enzymatic degradation.

Spectroscopic and Physical Properties :

  • Analogs with aromatic substituents (e.g., diphenylmethyl ) likely exhibit distinct NMR and IR profiles, with characteristic aromatic C-H stretches (3000–3100 cm⁻¹) and sulfanyl S-C vibrations (600–700 cm⁻¹) .
  • Melting points for related compounds range from 134–178°C , suggesting the target compound may fall within this range.

Purity and Industrial Relevance :

  • Industrial-grade analogs (e.g., diphenylmethyl derivative ) are produced at 99% purity for large-scale applications, while research-grade compounds (e.g., trifluorophenyl derivative ) are sold at ≥95% purity.

Biological Activity

Chemical Profile

  • Molecular Formula : C9_9H13_{13}BrN2_2S
  • Molecular Weight : 251.18 g/mol
  • Structure : The compound features a sulfenyl linkage and an imidamide functional group, which are critical for its biological interactions.

The biological activity of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its possible use as an antimicrobial agent.
  • Cytotoxic Effects : In vitro studies have indicated that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated significant growth inhibition at concentrations of 50 µg/mL, with a minimum inhibitory concentration (MIC) determined to be 25 µg/mL for both bacteria.
  • Cytotoxicity in Cancer Models :
    • Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} was calculated to be approximately 40 µM after 48 hours of exposure.
  • Mechanistic Insights :
    • Further investigation into the mechanism revealed that the compound activates caspase pathways associated with apoptosis, highlighting its potential as an anticancer agent. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

Data Summary

Study FocusTarget Organism/Cell LineConcentration (µg/mL or µM)Key Findings
Antimicrobial ActivityStaphylococcus aureus50 (MIC 25)Significant growth inhibition
CytotoxicityMCF-7 (Breast Cancer)10 - 100Dose-dependent decrease in viability
Mechanistic StudyMCF-740Activation of caspase pathways

Q & A

Basic: What are the standard synthetic routes for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide?

Methodological Answer:
The synthesis typically involves reacting 3-methylbenzyl mercaptan with a methanimidamide precursor under acidic conditions. Key steps include:

  • Thiocarbamate Formation: Reacting 3-methylbenzyl mercaptan with cyanamide derivatives in the presence of hydrobromic acid (HBr) to form the sulfanyl-methanimidamide intermediate .
  • Salt Formation: Precipitation of the hydrobromide salt via controlled pH adjustment (pH 4–5) and solvent evaporation .
  • Purification: Column chromatography (e.g., silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
A multi-technique approach is used:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR to confirm substituents (e.g., aromatic protons at δ 7.1–7.3 ppm for the 3-methylphenyl group, sulfanyl-CH2_2 at δ 3.8–4.0 ppm) .
    • IR: Peaks at 2550 cm1^{-1} (S-H stretch) and 1650 cm1^{-1} (C=N stretch) .
  • Mass Spectrometry: ESI-MS to verify molecular ion [M+H]+^+ (calculated m/z for C9_9H12_{12}BrN2_2S: 265.14) .
  • Elemental Analysis: Confirming C, H, N, S, and Br content within ±0.3% theoretical values .

Advanced: What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?

Methodological Answer:
The sulfanyl (-S-) group participates in:

  • Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (K2_2CO3_3, DMF, 60°C) .
  • Oxidation: Forms sulfoxides (using H2_2O2_2) or sulfones (with KMnO4_4) depending on oxidizing agent strength .
  • Metal Coordination: Binds to transition metals (e.g., Cu2+^{2+}) in catalysis studies, analyzed via UV-Vis and cyclic voltammetry .
    Contradiction Note: Conflicting reports on oxidation efficiency may arise from solvent polarity (e.g., aqueous vs. anhydrous conditions) .

Basic: What in vitro assays are used to screen its antimicrobial activity?

Methodological Answer:

  • Bacterial Strains: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) .
  • Broth Microdilution: Minimum Inhibitory Concentration (MIC) determined using 96-well plates, with 0.5 McFarland inoculum and 18–24 hr incubation .
  • Controls: Ciprofloxacin (positive) and DMSO (solvent control). Activity is significant if MIC ≤ 16 µg/mL .

Advanced: How can contradictory cytotoxicity data across cell lines be resolved?

Methodological Answer:
Contradictions may stem from:

  • Cell Line Variability: Test in multiple lines (e.g., HeLa, MCF-7, HepG2) with standardized protocols (e.g., MTT assay, 48 hr exposure) .
  • Compound Stability: Assess degradation via HPLC at 24/48 hr intervals in culture media .
  • Apoptosis Pathways: Use flow cytometry (Annexin V/PI staining) to differentiate necrosis vs. apoptosis .
    Recommendation: Validate findings with orthogonal assays (e.g., clonogenic survival) .

Advanced: What strategies optimize bioavailability in preclinical studies?

Methodological Answer:

  • Solubility Enhancement: Co-solvents (e.g., PEG 400) or nanoformulation (liposomes, 100–200 nm size) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
  • Pharmacokinetics (PK): Single-dose IV/PO administration in rodents, with plasma analysis via LC-MS/MS (LOQ: 1 ng/mL) .

Advanced: How does substituent variation (e.g., 3-methyl vs. 4-fluoro) impact bioactivity?

Methodological Answer:

  • Synthesis of Analogues: Replace 3-methylphenyl with 4-fluorophenyl (see ) or diphenylmethyl ( ) .
  • Bioassay Comparison: Test antimicrobial/anticancer activity in parallel. For example, 4-fluoro derivatives may show enhanced lipophilicity (logP ↑ 0.5) and Gram-negative efficacy .
  • Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., E. coli dihydrofolate reductase) .

Basic: What purity thresholds are critical for reproducible research?

Methodological Answer:

  • Analytical Standards: ≥95% purity by HPLC (C18 column, 254 nm detection) .
  • Impurity Profiling: Identify byproducts (e.g., unreacted thiocarbamate) via LC-MS and adjust synthesis conditions (e.g., longer reaction time) .
  • Storage: -20°C under argon to prevent oxidation of the sulfanyl group .

Advanced: How is the compound’s selectivity for microbial vs. mammalian cells quantified?

Methodological Answer:

  • Selectivity Index (SI): SI = IC50_{50} (mammalian cells)/MIC (microbes). SI >10 indicates therapeutic potential .
  • Toxicity Screening: Parallel assays on human fibroblasts (e.g., NIH/3T3) and primary hepatocytes .
  • Mechanistic Studies: Compare ROS generation (DCFH-DA assay) in microbial vs. mammalian cells .

Advanced: What computational tools predict its metabolic pathways?

Methodological Answer:

  • In Silico Tools:
    • ADMET Predictor: Estimates Phase I/II metabolism (e.g., CYP3A4 oxidation, glucuronidation) .
    • Meteor Nexus: Identifies potential sulfoxide metabolites and thiourea derivatives .
  • Validation: Compare with in vitro microsomal data to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.